molecular formula C9H11NO B13432968 N-(2,4-Dimethylphenyl)formamide-d9

N-(2,4-Dimethylphenyl)formamide-d9

Cat. No.: B13432968
M. Wt: 158.24 g/mol
InChI Key: JOFDPSBOUCXJCC-XVGWXEQOSA-N
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Description

N-(2,4-Dimethylphenyl)formamide-d9: is a deuterated form of N-(2,4-Dimethylphenyl)formamide, which is a derivative of formamide. The compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)formamide-d9 typically involves the reaction of 2,4-dimethylaniline with formic acid or its derivatives under controlled conditions. The deuterated form is achieved by using deuterated reagents, such as deuterated formic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dimethylphenyl)formamide-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,4-dimethylphenyl)acetamide, while reduction could produce 2,4-dimethylaniline .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)formamide-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms and kinetic isotope effects. This makes it valuable in studying enzyme-catalyzed reactions and other biochemical processes .

Comparison with Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • 2,4-Dimethylformanilide
  • N,N’-Bis(2,4-dimethylphenyl)formamidine

Uniqueness: N-(2,4-Dimethylphenyl)formamide-d9 is unique due to the presence of deuterium atoms, which enhance its utility in isotope labeling and tracing studies. This isotopic labeling provides more precise data in analytical and biochemical research compared to its non-deuterated counterparts .

Biological Activity

N-(2,4-Dimethylphenyl)formamide-d9 (CAS Number: 1801691-99-5) is a deuterated derivative of N-(2,4-Dimethylphenyl)formamide, which is primarily recognized for its role as a metabolite of the pesticide amitraz. This compound has garnered attention due to its potential biological activities and implications in toxicological studies.

  • Molecular Formula : C₉H₂D₉NO
  • Molecular Weight : 158.25 g/mol
  • Purity : >95% (HPLC)
  • Appearance : White to off-white solid
  • Melting Point : 113-115°C
  • Solubility : Slightly soluble in DMSO and methanol .

This compound interacts with various biological systems through several mechanisms:

  • Neurotoxicity : As a metabolite of amitraz, it exhibits neurotoxic properties by affecting G protein-coupled receptors (GPCRs), which are crucial for neurotransmitter signaling. This interaction can potentially disrupt normal hormonal and neurotransmitter responses, leading to neurotoxic effects in both central and peripheral nervous systems .
  • Pharmacokinetics : In silico studies suggest that this compound can cross the blood-brain barrier (BBB), raising concerns about its neurotoxic potential. Its ability to penetrate the BBB indicates significant implications for its effects on neurological health.
  • Biochemical Pathways : this compound is predicted to interact with various nuclear receptor signaling pathways, which are essential for cellular stress responses and metabolic regulation.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Toxicological Effects : Studies have shown that this compound can exhibit time-dependent toxicity in organisms such as honeybees, indicating its potential ecological impact as a pesticide degradation product. The 50% lethal cumulative dose and time to lethality were significantly affected by exposure levels to this compound .
  • Implications in Pesticide Studies : As an impurity of amitraz, this compound is often analyzed in environmental studies to assess the degradation products of pesticides in agricultural settings. Its detection in various samples underscores the need for monitoring pesticide residues and their metabolites in ecosystems .

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotoxic PotentialInteracts with GPCRs affecting neurotransmitter signaling
Environmental ToxicityDetected in honeybee studies indicating harmful effects
Pesticide DegradationAnalyzed as a metabolite of amitraz in environmental monitoring studies

Case Study: Honeybee Toxicity

A study conducted on the effects of commonly encountered pesticides revealed that this compound exhibited significant toxicity towards honeybees when combined with other pesticides like imidacloprid. The research highlighted that exposure to this compound led to increased mortality rates among bee populations, emphasizing its ecological risks as a pesticide byproduct .

Properties

Molecular Formula

C9H11NO

Molecular Weight

158.24 g/mol

IUPAC Name

N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D

InChI Key

JOFDPSBOUCXJCC-XVGWXEQOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])NC=O)[2H]

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)C

Origin of Product

United States

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